2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2000 by researchers at the University of Michigan. Since then, JDTic has been extensively studied for its potential in treating addiction, depression, and anxiety disorders.
Wirkmechanismus
2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile works by selectively blocking the kappa opioid receptor, which is involved in the regulation of mood and behavior. By blocking this receptor, 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile reduces the rewarding effects of drugs of abuse and can help to reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in the reward pathway. 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile also reduces the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile is its selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. However, 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile can be difficult to synthesize and can be expensive. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile. One area of interest is in the development of more potent and selective kappa opioid receptor antagonists. Another area of interest is in the use of 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile as a tool to study the role of the kappa opioid receptor in addiction, depression, and anxiety disorders. Finally, there is interest in the development of 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile analogs that may have improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile is a multi-step process that involves the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexylideneacetoacetate. This intermediate is then reacted with hydroxylamine to form ethyl 2-(hydroxyamino)cyclohexanecarboxylate. The final step involves the reaction of this intermediate with 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile to form 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile has been extensively studied for its potential in treating addiction, depression, and anxiety disorders. It has been shown to block the rewarding effects of drugs of abuse such as cocaine, methamphetamine, and heroin. 2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile has also been shown to reduce symptoms of depression and anxiety in animal models.
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-7-9-14-8-3-5-11(14)10-4-1-2-6-12(10)15/h10-12,15H,1-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODMRVSKVQITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCN2CC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.